Co 101244 hydrochloride is classified as a pharmacological agent specifically targeting the N-methyl-D-aspartate receptor, a subtype of glutamate receptors in the central nervous system. Its primary classification is as an antagonist, particularly for the GluN2B subunit of the N-methyl-D-aspartate receptor, making it a subject of interest in research related to neurodegenerative diseases and other neurological disorders.
The synthesis of Co 101244 hydrochloride involves several chemical reactions and purification steps. Although detailed proprietary methods are often not disclosed publicly, the synthesis generally follows these outlined steps:
Co 101244 hydrochloride has a molecular formula of with a molecular weight of approximately .
1S/C21H27NO3.ClH/c1-17-2-4-18(5-3-17)16-21(24)10-12-22(13-11-21)14-15-25-20-8-6-19(23)7-9-20;/h2-9,23-24H,10-16H2,1H3;1H
CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O.Cl
The structure includes multiple rings and functional groups that contribute to its pharmacological properties. The presence of a chlorine atom indicates potential interactions with biological targets.
Co 101244 hydrochloride participates in various chemical reactions primarily related to its function as an antagonist of N-methyl-D-aspartate receptors. Key reactions include:
Co 101244 hydrochloride functions primarily through its antagonistic action on GluN2B-containing N-methyl-D-aspartate receptors:
The compound selectively binds to the NR2B subunit, preventing glutamate from activating the receptor. This action leads to:
The compound demonstrates solubility in water (up to ) and dimethyl sulfoxide (up to ), which facilitates its use in biological assays.
In preclinical studies, varying dosages have shown differential effects on neuronal survival and function, indicating a dose-dependent relationship in therapeutic efficacy.
Co 101244 hydrochloride exhibits several notable physical and chemical properties:
For optimal stability, it is recommended that Co 101244 hydrochloride be stored at temperatures around .
Co 101244 hydrochloride has significant applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0